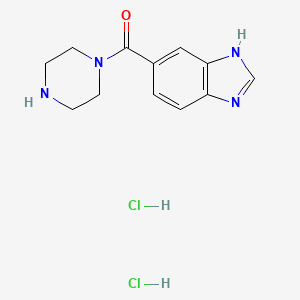

5-(piperazine-1-carbonyl)-1H-1,3-benzodiazole dihydrochloride

Descripción general

Descripción

5-(piperazine-1-carbonyl)-1H-1,3-benzodiazole dihydrochloride is a chemical compound that belongs to the class of benzodiazoles. This compound is known for its potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. The presence of the piperazine moiety in its structure enhances its pharmacological properties, making it a valuable compound for research and therapeutic purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(piperazine-1-carbonyl)-1H-1,3-benzodiazole dihydrochloride typically involves the acylation of piperazine with a benzodiazole derivative. One common method includes the reaction of piperazine with benzoyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the acylation process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound .

Análisis De Reacciones Químicas

Types of Reactions

5-(piperazine-1-carbonyl)-1H-1,3-benzodiazole dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a benzodiazole derivative with additional oxygen-containing functional groups, while reduction may result in a more saturated compound .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of benzodiazole compounds exhibit significant anticancer properties. The incorporation of piperazine moieties has been shown to enhance the bioactivity of these compounds. Studies have demonstrated that 5-(piperazine-1-carbonyl)-1H-1,3-benzodiazole dihydrochloride can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential for development into antibacterial agents. The mechanism involves disruption of bacterial cell membranes and inhibition of vital metabolic pathways.

CNS Activity

There is emerging evidence that benzodiazole derivatives can modulate neurotransmitter systems, which may lead to applications in treating central nervous system disorders such as anxiety and depression. The piperazine ring is known for its ability to interact with serotonin receptors, indicating potential as a therapeutic agent for mood disorders.

Drug Design and Development

This compound serves as a scaffold in drug design. Its structural features allow for modifications that can lead to the development of novel pharmaceuticals with improved efficacy and reduced side effects. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacokinetic properties.

Polymer Chemistry

In material science, this compound can be utilized in the synthesis of polymers with specific functionalities. Its ability to form stable complexes with metal ions suggests potential applications in creating advanced materials for catalysis or electronic devices.

Nanotechnology

The compound's unique properties enable its use in nanotechnology, particularly in the development of nanoscale drug delivery systems. By conjugating with nanoparticles, it can enhance the targeted delivery of therapeutic agents, improving treatment outcomes in various diseases.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Anticancer Activity Study | Evaluate the cytotoxic effects on cancer cell lines | Demonstrated significant inhibition of cell proliferation in breast and lung cancer cells |

| Antimicrobial Efficacy Assessment | Test against Gram-positive and Gram-negative bacteria | Showed effective antibacterial activity with low minimum inhibitory concentrations (MIC) |

| CNS Modulation Research | Investigate effects on serotonin receptors | Indicated potential anxiolytic effects in animal models |

Mecanismo De Acción

The mechanism of action of 5-(piperazine-1-carbonyl)-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors in the brain. For instance, it may inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby increasing the levels of this neurotransmitter in the brain. This action can help alleviate symptoms of neurological disorders by enhancing cholinergic transmission .

Comparación Con Compuestos Similares

Similar Compounds

1-(piperazine-1-carbonyl)-1H-1,3-benzodiazole: Lacks the dihydrochloride component but shares a similar core structure.

5-(piperazine-1-carbonyl)-2H-1,3-benzodiazole: Differs in the position of the nitrogen atom in the benzodiazole ring.

Uniqueness

5-(piperazine-1-carbonyl)-1H-1,3-benzodiazole dihydrochloride is unique due to its specific structural configuration, which imparts distinct pharmacological properties. The presence of the dihydrochloride component enhances its solubility and stability, making it more suitable for pharmaceutical applications .

Actividad Biológica

5-(Piperazine-1-carbonyl)-1H-1,3-benzodiazole dihydrochloride is a chemical compound with potential therapeutic applications, particularly in oncology and antimicrobial research. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.

- Molecular Formula : C12H16Cl2N4O

- Molecular Weight : 303.19 g/mol

- CAS Number : 1193390-36-1

The compound's biological activity can be attributed to its interaction with various cellular targets, including enzymes and receptors involved in cell proliferation and apoptosis. Preliminary studies suggest that it may disrupt mitochondrial membrane potential and induce apoptosis in cancer cell lines.

Antitumor Activity

Recent research has evaluated the antitumor potential of related compounds, providing insights into the activity of this compound:

Case Studies

- Apoptosis Induction : In a study involving HuT78 cells (a T-cell lymphoma line), compounds structurally similar to 5-(piperazine-1-carbonyl)-1H-1,3-benzodiazole were shown to induce significant apoptosis after 24 hours of treatment. The compounds caused a notable disruption in mitochondrial function, leading to cell cycle arrest and increased subG0/G1 phase aggregation, indicating cell death .

- Cytotoxicity Evaluation : The cytotoxic effects were quantified using the GI50 values (the concentration required to inhibit 50% of cell growth). For instance, related compounds exhibited GI50 values ranging from 0.4 µM to over 100 µM across various leukemia and lymphoma cell lines. Specifically, the compound demonstrated strong antiproliferative activity against HuT78 (GI50 = 0.4 µM) and THP-1 (GI50 = 0.6 µM) cells .

Structure-Activity Relationship (SAR)

The biological activity of benzodiazole derivatives often hinges on their structural features:

- Piperazine Substitution : The presence of a piperazine moiety enhances solubility and bioavailability, crucial for therapeutic efficacy.

- Halogen Substituents : Compounds with halogen substitutions on the benzodiazole ring have demonstrated increased potency against tumor cells due to enhanced binding affinity to target proteins .

Data Summary

| Compound | Cell Line | GI50 (µM) | Mechanism |

|---|---|---|---|

| 5d | HuT78 | 0.4 | Apoptosis induction, mitochondrial disruption |

| 5d | THP-1 | 0.6 | Cell cycle arrest |

| Related | Raji | 4.3 | Cytotoxicity |

| Related | CCRF-CEM | 8.2 | Cytotoxicity |

Propiedades

IUPAC Name |

3H-benzimidazol-5-yl(piperazin-1-yl)methanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O.2ClH/c17-12(16-5-3-13-4-6-16)9-1-2-10-11(7-9)15-8-14-10;;/h1-2,7-8,13H,3-6H2,(H,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFMKPDDFWBXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC3=C(C=C2)N=CN3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.